(D-Leu7)-leuprolide

Peptide epimerization Stereochemical impurity Leuprolide EP Impurity H

QC laboratories performing leuprolide release testing per the EP monograph face challenges resolving the isobaric epimer (D-Leu7)-Leuprolide (Impurity H) from the parent drug using mass-based detection alone. This authentic reference standard provides unequivocal chromatographic identification, enabling accurate quantification to meet the ≤0.5% unspecified impurity and ≤2.0% total related substances thresholds. • Confirms peak identity and resolution for EP-compliant HPLC methods. • Validates stability-indicating methods via forced degradation studies. • Supports ANDA/NDA regulatory filings with fully characterized impurity data.

Molecular Formula C59H84N16O12
Molecular Weight 1209.421
CAS No. 112710-58-4
Cat. No. B598216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Leu7)-leuprolide
CAS112710-58-4
Molecular FormulaC59H84N16O12
Molecular Weight1209.421
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
InChIInChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42+,43+,44-,45-,46-,47-,48-;/m0./s1
InChIKeyGFIJNRVAKGFPGQ-BPBJJFQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Leu7)-Leuprolide: Identity and Procurement Overview


(D-Leu7)-Leuprolide (CAS 112710-58-4), synonym (Des-Gly10,D-Leu6,D-Leu7,Pro-NHEt9)-LHRH, is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). It is the single-position epimer of the clinically established GnRH superagonist leuprolide (leuprorelin), differing solely by the substitution of D-leucine for L-leucine at residue 7 [1]. The compound is officially designated as Leuprorelin (Leuprolide) EP Impurity H in the European Pharmacopoeia monograph and is widely employed as a characterized reference standard for analytical method development, impurity profiling, and quality control of leuprolide drug substance and finished products .

Pharmacopoeial impurity reference standard: EP-specified Leuprolide Impurity H, required for ANDA and NDA analytical testing.
Analytical workflow: RP-HPLC impurity profiling, method development, and stability-indicating validation of leuprolide acetate.
Stereochemical identity: Single D-Leu7 epimer of leuprolide; chromatographically resolved reference for epimer peak assignment.

Analytical Irreplaceability of (D-Leu7)-Leuprolide


(D-Leu7)-Leuprolide is isobaric with parent leuprolide (identical molecular formula C59H84N16O12 and monoisotopic mass), yet the single D-for-L epimerization at position 7 alters its reversed-phase HPLC retention behavior relative to leuprolide, mandating chromatographic resolution rather than mass-based discrimination [1]. Substitution with the parent drug or with other pharmacopoeial impurities (e.g., Impurity E, Impurity D) is invalid because each impurity possesses a distinct relative retention time and peak identity under the validated EP monograph conditions; using an incorrect reference standard would produce false-negative or false-positive impurity assignments in batch release, stability, and ANDA regulatory testing .

Isobaric interference: Identical mass to leuprolide prevents MS-only differentiation; authentic Impurity H required for chromatographic resolution.

Peak identity mismatch: Other EP impurities (E, D) exhibit different relative retention times and cannot substitute for Impurity H peak assignment under validated monograph conditions.

Regulatory risk: Incorrect reference standard may lead to false impurity quantification, risking batch rejection or ANDA method validation failure.

(D-Leu7)-Leuprolide Comparator-Based Evidence


Epimerization Defines Chromatographic Identity

(D-Leu7)-Leuprolide differs from the parent drug leuprolide by a single stereochemical change at amino acid residue 7: D-Leu replaces L-Leu. This is an epimerization, not a sequence change, producing identical molecular formula (C59H84N16O12) and molecular weight (1209.42 Da) relative to leuprolide [1]. The D-configuration alters the local peptide backbone conformation, resulting in a distinct reversed-phase HPLC retention time that allows chromatographic resolution from leuprolide under EP monograph conditions . Other EP impurities (e.g., Impurity E, relative retention time ~0.7 versus leuprolide) are structurally distinct and cannot serve as surrogates for Impurity H .

Stereochemical Identity
Head-to-head
D-Leu7 vs L-Leu7 epimer; identical mass (1209.42 Da), distinct RP-HPLC retention
Enables Impurity H peak assignment under EP monograph conditions.
MS alone cannot discriminate; chromatographic resolution is mandatory.
Peptide epimerization Stereochemical impurity Leuprolide EP Impurity H HPLC peak identity

Pharmacopoeial Impurity Acceptance Criteria

Under the European Pharmacopoeia monograph for Leuprorelin, individual unspecified impurities — a category that includes EP Impurity H — are capped at ≤0.5% area by HPLC. Total related substances are limited to ≤2.0% area. Specified known degradation products may have tighter limits in the 0.05–0.5% range depending on toxicological assessment . A separate patent specification for high-purity leuprolide acetate requires not more than about 0.1% of any single impurity [1]. These thresholds establish (D-Leu7)-Leuprolide as a critical reference material: without the authentic Impurity H standard, accurate quantification at or near the 0.5% decision limit is not analytically defensible [2].

Impurity Limit
Class-level
≤0.5% area individual unspecified impurity (EP); patent specification ≤0.1%
Defines quantification threshold for Impurity H at or near the 0.5% decision limit.
Authentic reference standard essential for accurate low-level integration.
Pharmacopoeial specification Impurity limit Quality control Leuprolide acetate

Isobaric Equivalence Requires Chromatographic Resolution

(D-Leu7)-Leuprolide and leuprolide share identical monoisotopic mass (1209.42 Da; accurate mass 1208.6455 Da) and elemental composition (C59H84N16O12), making them indistinguishable by full-scan mass spectrometry or selected-ion monitoring . Differentiation requires chromatographic separation (RP-HPLC or UPLC) coupled with MS/MS fragmentation that can distinguish the D-Leu7 vs L-Leu7 epimer through diagnostic fragment ions . This is in contrast to many other leuprolide impurities (e.g., Impurity D, MW 1251.43; Impurity B, [D-His]-Leuprolide) that differ in mass and can be identified by MS alone .

Mass Spectrometry
Head-to-head
Δmass = 0 Da vs leuprolide; other EP impurities (e.g., Impurity D) show Δmass ≥42 Da
Chromatographic separation mandatory; MS detection alone cannot identify Impurity H.
Isobaric interference unique among leuprolide impurities.
Isobaric interference LC-MS/MS Peptide impurity profiling Method selectivity

Epimerization Pathway in Degradation Studies

Leuprolide degradation in solution has been shown to proceed through multiple pathways including isomerization, hydrolysis, oxidation, and aggregation [1]. The hydrolytic degradation products consist primarily of backbone cleavage C-terminal to Trp3, Ser4, Tyr5, Leu6, and Leu7 [2]. Epimerization at the Leu7 residue — converting L-Leu to D-Leu — is a known degradation route that directly produces the (D-Leu7)-Leuprolide impurity under thermal or pH stress . This contrasts with oxidative degradation products (e.g., oxidized Trp3 species) and deamidated variants, which are structurally and chromatographically distinct.

Degradation Pathway
Class-level
Leu7 epimerization produces Impurity H under thermal/pH stress; distinct from hydrolysis and oxidation products
Marker for epimerization pathway in forced degradation and stability studies.
Misidentification risks inaccurate stability assessment.
Peptide degradation Isomerization Stability-indicating method Forced degradation

Reference Standard Purity and Storage Conditions

Commercially available (D-Leu7)-Leuprolide (Leuprolide Acetate EP Impurity H) is supplied with a minimum HPLC purity of ≥95% (some vendors specify >95%) and is provided as a trifluoroacetate salt . Recommended storage is at -20°C, protected from light and moisture, to ensure long-term stability . This differentiates Impurity H from certain other leuprolide impurities that may be shipped at room temperature or stored at 2–8°C [1]. Typical pack sizes range from 1 mg to 100 mg, suitable for method development through commercial batch release testing [2].

Standard Specification
Supporting evidence
≥95% HPLC purity; storage -20 °C protected from light and moisture
Standard characterization for regulatory impurity profiling.
Verify CoA and cold-chain logistics upon receipt.
Reference standard procurement HPLC purity Storage conditions Peptide stability

(D-Leu7)-Leuprolide (EP Impurity H) Application Scenarios


Batch Release and Pharmacopoeial Compliance

In QC laboratories performing leuprolide acetate drug substance or finished product release testing per the EP monograph, (D-Leu7)-Leuprolide serves as the reference standard for the identification and quantification of Impurity H by RP-HPLC. Using this authentic standard, analysts can confirm that individual unspecified impurity levels do not exceed the 0.5% area threshold and that total related substances remain ≤2.0%, directly supporting ANDA and NDA regulatory filings .

HPLC Method Development and System Suitability

During development of stability-indicating RP-HPLC methods for leuprolide formulations, (D-Leu7)-Leuprolide is spiked into leuprolide samples to establish system suitability parameters, including resolution between the Impurity H peak and the leuprolide main peak, peak symmetry, and limit of quantitation (LOQ). Its isobaric relationship with leuprolide makes it a stringent probe of chromatographic selectivity, verifying that the method can resolve co-eluting or closely eluting epimeric impurities before the method is transferred to QC for routine use [1].

Forced Degradation and Stability-Indicating Validation

(D-Leu7)-Leuprolide is the authentic marker for epimerization-mediated degradation of leuprolide. In forced degradation studies (thermal stress, pH challenge, oxidative exposure), the presence and growth of the Impurity H peak relative to the leuprolide main peak provides quantitative evidence of the isomerization pathway. Mass balance calculations and peak purity assessment using diode-array detection rely on the correct reference standard to confirm that the analytical method is stability-indicating and capable of detecting all relevant degradation products [1].

Synthesis Optimization and Epimerization Control

During solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation of leuprolide, epimerization at the Leu7 position can occur as a process-related impurity. Monitoring Impurity H levels across synthesis batches using the authentic (D-Leu7)-Leuprolide standard enables process chemists to optimize coupling conditions (e.g., coupling reagent selection, temperature, and base concentration) to minimize D-epimer formation and improve overall yield of the desired L-Leu7 product [1].

Application
Selection Property
Validation Focus
Batch Release Testing
Impurity H reference standard identity
Peak assignment and quantification at pharmacopoeial threshold
HPLC Method Development
Epimer peak resolution from leuprolide
System suitability: selectivity, resolution, and LOQ for epimeric impurity
Forced Degradation Studies
Epimerization marker authenticity
Stability-indicating method validation and mass balance confirmation
Synthesis Process Control
D-Leu7 epimer monitoring
Coupling condition optimization and yield improvement
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